molecular formula C19H15FN2O B2488049 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-29-4

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2488049
CAS No.: 478042-29-4
M. Wt: 306.34
InChI Key: FPBPHXQXMFOKOS-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes a fluorobenzyl group attached to a dihydrobenzo[h]cinnolinone core. The presence of the fluorine atom in the benzyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-fluorobenzyl chloride from 4-fluorotoluene through chlorination.

    Cyclization Reaction: The 4-fluorobenzyl chloride is then reacted with a suitable precursor, such as 2-aminobenzophenone, under basic conditions to form the dihydrobenzo[h]cinnolinone core.

    Final Assembly: The final step involves the coupling of the benzyl intermediate with the dihydrobenzo[h]cinnolinone core under specific reaction conditions, such as the presence of a palladium catalyst and a base, to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced cinnoline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
  • 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
  • 2-(4-methoxybenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Uniqueness

The presence of the fluorine atom in 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and potential biological activity. This makes this compound a unique and valuable compound for further research and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-16-9-5-13(6-10-16)12-22-18(23)11-15-8-7-14-3-1-2-4-17(14)19(15)21-22/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPHXQXMFOKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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